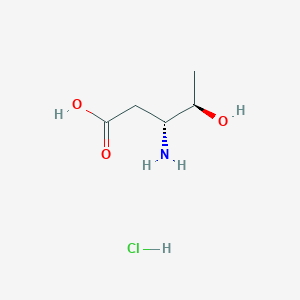

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride

カタログ番号 B112494

CAS番号:

336182-14-0

分子量: 169.61 g/mol

InChIキー: XFOXVGBKIZQZCB-VKKIDBQXSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

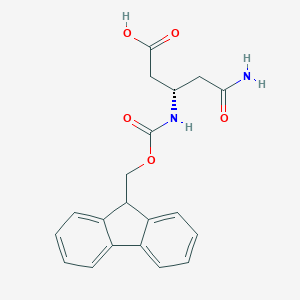

“(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride” is a chemical compound with the molecular formula C5H12ClNO3 . It is a derivative of pentanoic acid, with an amino group at the 3rd carbon and a hydroxyl group at the 4th carbon .

Molecular Structure Analysis

The molecular structure of “(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride” includes a five-carbon chain (pentanoic acid), with an amino group (-NH2) attached to the 3rd carbon and a hydroxyl group (-OH) attached to the 4th carbon . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

“(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride” has a molecular weight of 133.146 . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.8±32.0 °C at 760 mmHg, and a flash point of 169.0±25.1 °C . The compound is likely to be a solid at room temperature .科学的研究の応用

- Scientific Field: Organic Chemistry

- Application : Synthesis of novel nucleoside analogs .

- Method : The nucleobases are linked to the nitrogen of the O-Cbz diprotected iminosugar by a 1-oxoethane-1,2-diyl group . The synthesis involves a stereoselective cyclization of acyclic intermediates leading to iminosugars .

- Results : The synthesized nucleoside analogs are being evaluated for their bioactivity . The possibility of building oligomeric structures displaying these novel nucleoside analogs has been verified .

- Scientific Field: Medicinal Chemistry

- Application : Synthesis of potent inhibitors for human purine nucleoside phosphorylase .

- Method : The synthesis involved a stereoselective cyclization of acyclic intermediates leading to iminosugars . The key step of the synthesis involved a stereoselective cyclization of acyclic intermediates leading to iminosugars .

- Results : The synthesized compounds, D-immucyllin-H and D-DADMe-immucyllin-H, are potent inhibitors of human purine nucleoside phosphorylase . They are currently in clinical trials for the treatment of T- and B cell cancers, as well as for a variety of autoimmune diseases .

- Scientific Field: Medicinal Chemistry

- Application : Synthesis of potent inhibitors for human purine nucleoside phosphorylase .

- Method : The synthesis involved a stereoselective cyclization of acyclic intermediates leading to iminosugars . The key step of the synthesis involved a stereoselective cyclization of acyclic intermediates leading to iminosugars .

- Results : The synthesized compounds, D-immucyllin-H and D-DADMe-immucyllin-H, are potent inhibitors of human purine nucleoside phosphorylase . They are currently in clinical trials for the treatment of T- and B cell cancers, as well as for a variety of autoimmune diseases .

特性

IUPAC Name |

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOXVGBKIZQZCB-VKKIDBQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583351 |

Source

|

| Record name | 3-Amino-2,3,5-trideoxy-D-threo-pentonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride | |

CAS RN |

336182-14-0 |

Source

|

| Record name | D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,3,5-trideoxy-D-threo-pentonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

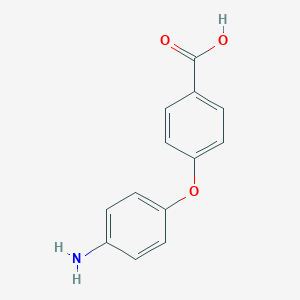

4-(4-Aminophenoxy)benzoic acid

28999-69-1